Dichloroacetaldehyde Hydrate
Overview
Description
Dichloroacetaldehyde Hydrate, also known as 2,2-dichloroethanal, is a chlorinated aldehyde with the chemical formula C₂H₂Cl₂O. It is a colorless liquid with a pungent, irritating odor. This compound is one of the three possible chlorinated acetaldehydes, alongside monochloroacetaldehyde and trichloroacetaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloroacetaldehyde Hydrate can be synthesized through several methods:
Chlorination of Acetaldehyde or Paraldehyde: This method involves the chlorination of acetaldehyde or paraldehyde, resulting in a mixture of chloroacetaldehyde, dichloroacetaldehyde, and trichloroacetaldehyde
Hypochlorination of 1,2-Dichloroethylene: This method uses chlorine and water to produce pure dichloroacetaldehyde
Industrial Production Methods: The most common industrial production method for dichloroacetaldehyde is the chlorination of acetaldehyde or paraldehyde. Another method involves the hypochlorination of 1,2-dichloroethylene .
Chemical Reactions Analysis
Types of Reactions: Dichloroacetaldehyde Hydrate undergoes several types of chemical reactions:
Oxidation: When oxidized with chromic acid, dichloroacetaldehyde forms dichloroacetic acid.
Reduction: Reduction with lithium aluminium hydride yields dichloroethanol
Condensation: this compound can undergo condensation reactions with various compounds. .
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Lithium aluminium hydride is used as a reducing agent
Condensation: Chlorobenzene is used in condensation reactions
Major Products Formed:
Dichloroacetic Acid: Formed through oxidation.
Dichloroethanol: Formed through reduction
p,p’-Dichloro-1,1-diphenyl-2,2-dichloroethane: Formed through condensation with chlorobenzene
Scientific Research Applications
Dichloroacetaldehyde Hydrate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds
Biology: It is used in studies related to its reactivity and interactions with biological molecules
Medicine: this compound is used in the production of mitotane, a drug used to treat adrenal cortical carcinoma
Industry: It is used in the production of insecticides and other industrial chemicals
Mechanism of Action
Dichloroacetaldehyde Hydrate exerts its effects through various mechanisms:
Reactivity: As a highly reactive aldehyde, it can form adducts with nucleophilic sites in biological molecules
Molecular Targets: It targets various enzymes and proteins, altering their function and activity
Pathways Involved: this compound can interfere with metabolic pathways, leading to cellular damage and toxicity
Comparison with Similar Compounds
Dichloroacetaldehyde Hydrate is compared with other chlorinated acetaldehydes:
Monochloroacetaldehyde: Less chlorinated and less reactive compared to dichloroacetaldehyde
Trichloroacetaldehyde: More chlorinated and more reactive compared to dichloroacetaldehyde
Uniqueness: this compound’s unique reactivity and intermediate position in terms of chlorination make it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
2,2-dichloroacetaldehyde;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O.H2O/c3-2(4)1-5;/h1-2H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSKWJCDEBBGEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(Cl)Cl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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